N-(4-Methoxy-1-phenazinyl)acetamide
Description
N-(4-Methoxy-1-phenazinyl)acetamide (C₁₅H₁₃N₃O₂, molecular weight 267.28 g/mol) is a phenazine-derived acetamide characterized by a methoxy (-OCH₃) group at the 4-position of the phenazinyl ring and an acetamide (-NHCOCH₃) substituent at the 1-position . Phenazine derivatives are heterocyclic compounds with a fused benzene and pyrazine ring system, often associated with diverse biological activities. The methoxy group likely enhances solubility and modulates electronic properties, while the acetamide moiety serves as a pharmacophore for target interactions.
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(4-methoxyphenazin-1-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-9(19)16-12-7-8-13(20-2)15-14(12)17-10-5-3-4-6-11(10)18-15/h3-8H,1-2H3,(H,16,19) |
InChI Key |
IZDACJZDTNHIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=NC3=CC=CC=C3N=C12)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-1-phenazinyl)acetamide typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. One common method is the Wohl–Aue reaction, which involves the reaction of 1,2-diaminobenzene with an aldehyde in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-1-phenazinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines .
Scientific Research Applications
N-(4-Methoxy-1-phenazinyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-1-phenazinyl)acetamide involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Acetamide derivatives exhibit a broad spectrum of biological activities depending on their substituents. Below, N-(4-Methoxy-1-phenazinyl)acetamide is compared to analogs based on structural motifs and pharmacological properties.
Analgesic Acetamide Derivatives
Compounds with sulfonamide and piperazinyl groups demonstrate significant analgesic activity. For example:
The absence of a phenazinyl ring in these analogs suggests that the phenazine core in this compound may confer distinct pharmacokinetic or target-specific advantages.
Antimicrobial and Antifungal Acetamides
Sulfonyl-linked benzothiazole and aryl groups are critical for antimicrobial activity:
Key Insight: The benzo[d]thiazole sulfonyl group disrupts microbial cell walls or enzymatic processes.
Anti-Cancer Acetamide Derivatives
Quinazoline-sulfonyl and methoxyphenyl groups enhance cytotoxicity:
Key Insight : The methoxyphenyl group in these compounds improves DNA intercalation or kinase inhibition. This compound’s phenazinyl ring could similarly interact with topoisomerases or redox-sensitive targets, warranting further investigation.
Neuroactive and Receptor-Targeting Acetamides
Pyridazinone and piperazinyl derivatives act as G-protein-coupled receptor (GPCR) agonists:
Key Insight : The methoxy and piperazinyl groups in these compounds enhance blood-brain barrier permeability and receptor specificity. This compound’s phenazinyl core may offer unique GPCR modulation due to its planar aromatic structure.
Structural and Electronic Considerations
- Meta vs. This compound’s para-methoxy group may optimize solubility and steric interactions.
- Phenazine vs. Benzene Core : Phenazine’s extended π-system could enhance intercalation or redox activity compared to simpler phenyl analogs (e.g., ’s 2-(4-methoxyphenyl)-N-(4-phenylpiperazinyl)acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
